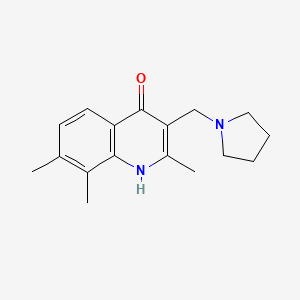

2,7,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related quinolinol derivatives involves innovative approaches, including environmentally benign methods. For instance, a one-pot, multicomponent tandem synthesis can yield structurally diverse polycyclic hybrids via a solid state melt reaction. This method emphasizes sustainability by employing environmentally friendly processes, demonstrating the innovative pathways to synthesize complex molecules like quinolinol derivatives (Mani et al., 2023).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is typically elucidated through sophisticated spectroscopic techniques and X-ray diffraction (XRD) analysis. These studies reveal the formation of new rings, bonds, and stereocenters with precise diastereomeric control, underlying the complex architecture of these molecules (Mani et al., 2023).

Chemical Reactions and Properties

Quinolinol derivatives engage in a variety of chemical reactions, demonstrating their versatile chemical properties. For example, cascade nitration/cyclization reactions can construct the pyrrolo[4,3,2-de]quinolinone scaffold, showcasing the compounds' capability to undergo complex transformations with excellent functional group tolerance (Liu et al., 2014). This versatility is crucial for their potential applications in various chemical and pharmaceutical fields.

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as solubility and crystallinity, are critical for their application and synthesis. These properties are often influenced by the molecular structure, with specific substitutions on the quinoline ring affecting solubility and other physical characteristics crucial for their practical use in synthesis and formulation.

Chemical Properties Analysis

The chemical properties of quinolinol derivatives, including reactivity, stability, and interaction with biological targets, are shaped by their unique molecular frameworks. These compounds can exhibit potent biological activity due to their interaction with key enzymes or receptors, highlighting their importance in medicinal chemistry and pharmaceutical research. Their broad-spectrum antibacterial activity, for instance, showcases the potential of quinolinol derivatives in developing new therapeutic agents (Rosen et al., 1988).

Propriétés

IUPAC Name |

2,7,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-11-6-7-14-16(12(11)2)18-13(3)15(17(14)20)10-19-8-4-5-9-19/h6-7H,4-5,8-10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIBNEMXTPEKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8-Trimethyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)

![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)

![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)

![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)